6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Overview
Description
6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a unique compound belonging to the class of dibenzoazepines These compounds are characterized by a seven-membered ring structure fused with two benzene rings The presence of a chlorine atom on the phenyl ring adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be achieved through several methods. One notable method involves the intramolecular asymmetric reductive amination of bridged biaryl derivatives. This process utilizes an iridium-catalyzed reaction to obtain enantioenriched dibenzoazepines with high enantiocontrol (up to 97% ee) . Another approach involves the use of N-arylindoles, which undergo a series of rearrangements to form the desired dibenzoazepine structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as one-pot synthesis, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted dibenzoazepines. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: It has potential therapeutic applications, including anti-obesity and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets. The compound can inhibit sodium channel activity, which is crucial for its anticonvulsant and neuroprotective effects. Additionally, it may interact with other ion channels and receptors, modulating their activity and contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar dibenzoazepine structure.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
BIA 2-093 and BIA 2-024: New antiepileptic drugs with structural similarities to dibenzoazepines.
Uniqueness
6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione stands out due to its specific substitution pattern and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-(3-chlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASSHZYUKVTSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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